molecular formula C20H28O3 B1262961 Taiwaniaquinone G

Taiwaniaquinone G

Cat. No. B1262961
M. Wt: 316.4 g/mol
InChI Key: AVTKDJHUFWOONG-RBZFPXEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taiwaniaquinone G is a natural product found in Taiwania cryptomerioides with data available.

Scientific Research Applications

Antitumoral Cytotoxic Activity : Taiwaniaquinone G, isolated from the bark of Taiwania cryptomerioides, has been evaluated for its antitumoral cytotoxic activity. Studies have shown that compounds related to Taiwaniaquinone G, such as taiwaniaquinones A, D, E, F, and taiwaniaquinols A, B, C, D, exhibit potent cytotoxic activity against cancer cell lines, indicating a potential application in cancer treatment (Chi-I Chang et al., 2005).

Synthetic Approaches : Research has also focused on developing synthetic approaches to Taiwaniaquinone G and its analogs, demonstrating the compound's significance in medicinal chemistry. One such approach developed a concise synthetic route to 5-epi-taiwaniaquinone G via a Lewis acid-catalyzed tandem acylation-Nazarov cyclization reaction (Jinqian Wang et al., 2014). This highlights the ongoing efforts to synthesize and study Taiwaniaquinone G derivatives for their potential biological activities.

Antiproliferative Activities : Taiwaniaquinoids, including compounds structurally related to Taiwaniaquinone G, have shown significant antiproliferative activities against various tumor cell lines, such as human breast, colon, and lung cancer cell lines. The structure-activity relationship studies of these compounds have revealed the importance of certain substituents for their biological activity, suggesting Taiwaniaquinone G and its analogs could be valuable in developing new anticancer agents (J. J. Guardia et al., 2017).

Methodological Advances : The scientific interest in Taiwaniaquinone G extends to methodological advances in synthetic chemistry. For example, new methodologies for the enantiospecific synthesis of Taiwaniaquinoids, including Taiwaniaquinone G, have been reported. These methodologies provide a basis for the synthesis of these compounds with defined stereochemistry, which is crucial for their biological activity and potential therapeutic applications (E. Alvarez-Manzaneda et al., 2009).

properties

Product Name

Taiwaniaquinone G

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(4bS,8aS)-3-methoxy-4b,8,8-trimethyl-2-propan-2-yl-6,7,8a,9-tetrahydro-5H-fluorene-1,4-dione

InChI

InChI=1S/C20H28O3/c1-11(2)14-16(21)12-10-13-19(3,4)8-7-9-20(13,5)15(12)17(22)18(14)23-6/h11,13H,7-10H2,1-6H3/t13-,20-/m0/s1

InChI Key

AVTKDJHUFWOONG-RBZFPXEDSA-N

Isomeric SMILES

CC(C)C1=C(C(=O)C2=C(C1=O)C[C@@H]3[C@@]2(CCCC3(C)C)C)OC

Canonical SMILES

CC(C)C1=C(C(=O)C2=C(C1=O)CC3C2(CCCC3(C)C)C)OC

synonyms

taiwaniaquinone G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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